Cas no 107285-65-4 (ethyl (2R)-4-oxooxetane-2-carboxylate)
ethyl (2R)-4-oxooxetane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (R)-ethyl 4-oxooxetane-2-carboxylate
- ETHYL (2R)-4-OXOOXETANE-2-CARBOXYLATE
- 2-Oxetanecarboxylicacid,4-oxo-,ethylester,(2R)-(9CI)
- ETHYL(2R)-4-OXOOXETANE-2-CARBOXYLATE
- ethyl (R)-4-oxooxetane-2-carboxylate
- ethyl (2R)-4-oxooxetane-2-carboxylate
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- Inchi: 1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChI Key: MDARXXGXFUIFGZ-SCSAIBSYSA-N
- SMILES: O1C(C[C@@H]1C(=O)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 163
- XLogP3: 0.1
- Topological Polar Surface Area: 52.6
ethyl (2R)-4-oxooxetane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-100MG |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 100MG |
¥ 2,164.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-250MG |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 250MG |
¥ 3,458.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-500MG |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 500MG |
¥ 5,761.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-1G |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 1g |
¥ 8,639.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-5G |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 5g |
¥ 25,918.00 | 2023-03-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00778262-1g |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 98% | 1g |
¥11921.0 | 2023-04-06 | |
| Ambeed | A696629-1g |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 98% | 1g |
$1737.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-100mg |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 100mg |
¥2165.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-250mg |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 250mg |
¥3458.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG8016-500mg |
ethyl (2R)-4-oxooxetane-2-carboxylate |
107285-65-4 | 95% | 500mg |
¥5762.0 | 2024-04-26 |
ethyl (2R)-4-oxooxetane-2-carboxylate Suppliers
ethyl (2R)-4-oxooxetane-2-carboxylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on ethyl (2R)-4-oxooxetane-2-carboxylate
Professional Introduction to Ethyl (2R)-4-oxooxetane-2-carboxylate (CAS No. 107285-65-4)
Ethyl (2R)-4-oxooxetane-2-carboxylate, a compound with the chemical identifier CAS No. 107285-65-4, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This compound, characterized by its specific stereochemical configuration, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The unique structural framework of ethyl (2R)-4-oxooxetane-2-carboxylate, featuring a highly strained oxetane ring and a carboxylate ester group, makes it an intriguing candidate for further exploration in synthetic organic chemistry and medicinal biology.
The oxetane moiety in ethyl (2R)-4-oxooxetane-2-carboxylate is particularly noteworthy for its ability to influence the conformational flexibility and reactivity of the molecule. This feature has been exploited in various synthetic strategies to achieve high enantioselectivity in the synthesis of biologically active compounds. The stereochemistry of this compound, specifically the (2R) configuration, is critical for its interaction with biological targets, making it a valuable scaffold for drug discovery efforts.
Recent studies have highlighted the utility of ethyl (2R)-4-oxooxetane-2-carboxylate in the synthesis of protease inhibitors, which are essential for treating a wide range of diseases, including cancer and infectious disorders. The strained oxetane ring facilitates the formation of hydrogen bonds and hydrophobic interactions, enhancing binding affinity to target proteins. This has led to the development of several lead compounds that exhibit promising pharmacological activity in preclinical studies.
In addition to its role in protease inhibition, ethyl (2R)-4-oxooxetane-2-carboxylate has been investigated for its potential in the development of antimicrobial agents. The unique structural features of this compound allow it to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Preliminary research indicates that derivatives of ethyl (2R)-4-oxooxetane-2-carboxylate exhibit significant antibacterial activity against multidrug-resistant strains, offering a new avenue for combating bacterial infections.
The synthesis of ethyl (2R)-4-oxooxetane-2-carboxylate involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include asymmetric epoxidation followed by ring opening with a chiral nucleophile, ensuring the retention of stereochemical integrity throughout the process. These synthetic methodologies have been refined over recent years, enabling the efficient production of this compound on both laboratory and industrial scales.
The pharmaceutical industry has taken note of ethyl (2R)-4-oxooxetane-2-carboxylate's potential, leading to several ongoing clinical trials and collaborative research projects aimed at developing novel therapeutics based on this scaffold. The compound's ability to modulate biological pathways with high specificity makes it an attractive candidate for further development into treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions.
Advances in computational chemistry have also played a crucial role in understanding the behavior of ethyl (2R)-4-oxooxetane-2-carboxylate at both molecular and cellular levels. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches are increasingly integral to drug discovery pipelines, complementing traditional experimental methods.
The environmental impact of synthesizing and utilizing ethyl (2R)-4-oxooxetane-2-carboxylate is another area of growing interest. Researchers are exploring green chemistry principles to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, such as enzymatic resolution processes, are being investigated as alternatives to traditional chemical transformations, aligning with global efforts to promote sustainable practices in pharmaceutical manufacturing.
Future directions for research on ethyl (2R)-4-oxooxetane-2-carboxylate include exploring its applications in nanomedicine and targeted drug delivery systems. The compound's unique structural properties make it suitable for incorporation into nanoparticles and liposomes designed to enhance drug solubility and target specificity. Such innovations could improve therapeutic outcomes while reducing side effects associated with conventional treatments.
In conclusion, ethyl (2R)-4-oxooxetane-2-carboxylate represents a cornerstone in modern pharmaceutical research, offering a versatile scaffold for developing innovative therapeutics across multiple disease areas. Its unique stereochemistry, combined with its structural features, positions it as a key player in advancing drug discovery efforts worldwide. As scientific understanding continues to evolve, it is anticipated that ethyl (2R)-4-oxooxetane-2-carboxylate will play an increasingly pivotal role in shaping the future of medicine.
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